molecular formula C15H17N3OS B2647613 methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338402-37-2

methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether

Cat. No. B2647613
CAS RN: 338402-37-2
M. Wt: 287.38
InChI Key: UDPOBCMCUAGOQV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyrimidine . The pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . The pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.24 . It is a solid form with a SMILES string of O=C (OC)C1=CN=C (N=C1C)SC . The InChI key is OHLGXWUCKHXDGT-UHFFFAOYSA-N .

Scientific Research Applications

Nonlinear Optical Applications

The compound has been used in the growth and characterization of organic single crystals for nonlinear optical applications . The grown crystal may be used for optical switching applications .

Therapeutic Potential

The compound is a part of the pyridopyrimidine derivatives, which have shown therapeutic interest or have already been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Antiviral Study

Compounds containing similar structures have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these compounds could lead to potential antiviral therapeutics .

Synthesis of Schiff Bases

The compound can undergo a sequence of reactions to form Schiff bases . Schiff bases are formed by the condensation of a primary amine with a carbonyl compound such as an aldehyde or ketone . These Schiff bases play a significant role in elucidating the mechanism of transamination and racemisation reactions in biological systems .

Material Science Applications

The compound has been used in the synthesis of materials with unique properties, including insulation for wires, cables, ferroelectric, photonic, electro-optic components, sensors, capacitors, and optical switches .

Computational Study

The compound has been used in computational studies to understand its properties such as binding energy, density of state, HOMO, LUMO, charge density, and reactivity .

Mechanism of Action

4-Methyl-2- (methylthio)pyrimidine is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines, both of which display potent activity against herpes viruses . It is also used as a starting material to synthesize 4-substituted-2-aminopyrimidines (e.g. 2-amino-4-ethylpyridine), novel c-Jun N-terminal kinase (JNK) inhibitors .

Safety and Hazards

This compound may cause skin irritation, serious eye damage, and respiratory irritation . It may also be harmful if swallowed .

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido [2,3- d ]pyrimidine . Despite the long history of interest in pyrido [2,3- d ]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds . Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

properties

IUPAC Name

7-(4-methoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-13-8-9-18(14(13)17-15(16-10)20-3)11-4-6-12(19-2)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPOBCMCUAGOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether

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